Hydroxypropylcellulose

Description

Structure

3D Structure

Properties

IUPAC Name |

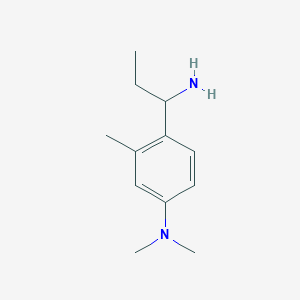

4-(2-aminopropyl)-N,N,3-trimethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c1-9-7-12(14(3)4)6-5-11(9)8-10(2)13/h5-7,10H,8,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFQMYSHATTXRTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N(C)C)CC(C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20868442 | |

| Record name | 4-(2-Aminopropyl)-N,N,3-trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20868442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77502-96-6 | |

| Record name | 4-(Dimethylamino)-α,2-dimethylbenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77502-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

The Synthesis of Hydroxypropyl Cellulose: A Technical Guide for Researchers

An in-depth exploration of the chemical synthesis, reaction mechanism, and critical process parameters in the production of hydroxypropyl cellulose (B213188) (HPC), a versatile polymer widely used in the pharmaceutical, cosmetic, and food industries.

Hydroxypropyl cellulose (HPC) is a non-ionic cellulose ether derivative prized for its unique combination of properties, including aqueous and organic solubility, thermoplasticity, and biocompatibility.[1][2] Its synthesis is a multi-step process involving the chemical modification of cellulose, a naturally abundant polymer. This guide provides a detailed overview of the synthesis mechanism, reaction conditions, and experimental protocols for the preparation of HPC, tailored for researchers, scientists, and professionals in drug development.

Core Synthesis Pathway

The industrial production of hydroxypropyl cellulose primarily involves a two-step etherification reaction of cellulose with propylene (B89431) oxide under alkaline conditions.[3][4] The overall process can be broken down into the following key stages:

-

Alkalization of Cellulose: The process begins with the treatment of a cellulose source, typically wood pulp or cotton linters, with a strong alkali, most commonly sodium hydroxide (B78521) (NaOH).[4][5] This step, known as mercerization, is crucial as it activates the cellulose by disrupting its crystalline structure and converting the hydroxyl groups into more reactive alkoxide ions.[5]

-

Etherification Reaction: The activated alkali cellulose is then reacted with propylene oxide in a pressurized reactor. This is a base-catalyzed nucleophilic substitution reaction where the alkoxide ions on the cellulose backbone attack the epoxide ring of the propylene oxide, forming a hydroxypropyl ether linkage.[3]

-

Neutralization and Purification: Following the etherification, the reaction mixture is neutralized with an acid, such as acetic acid, to stop the reaction and neutralize any excess alkali.[2] The crude HPC is then purified to remove by-products, unreacted reagents, and salts. This is typically achieved by washing the product with hot water, taking advantage of HPC's lower critical solution temperature (LCST), which makes it insoluble in hot water.[6]

-

Drying and Milling: The purified HPC is then dried to remove residual moisture and milled to obtain a fine powder with a consistent particle size.[4]

The following diagram illustrates the general experimental workflow for the synthesis of hydroxypropyl cellulose.

The Chemical Mechanism of Hydroxypropylation

The core of HPC synthesis lies in the base-catalyzed etherification of cellulose with propylene oxide. The reaction proceeds via a nucleophilic ring-opening mechanism.

-

Activation of Cellulose: The strong base (e.g., NaOH) deprotonates the hydroxyl groups on the anhydroglucose (B10753087) units of the cellulose chain, forming highly reactive alkoxide nucleophiles.

-

Nucleophilic Attack: The cellulose alkoxide attacks one of the carbon atoms of the propylene oxide's epoxide ring. This results in the opening of the three-membered ring and the formation of a new ether bond, attaching a hydroxypropyl group to the cellulose backbone.

-

Chain Propagation (Side Reactions): The newly formed secondary hydroxyl group on the hydroxypropyl substituent can also be deprotonated and react with another molecule of propylene oxide. This leads to the formation of poly(propylene oxide) side chains, a phenomenon that is quantified by the Molar Substitution (MS).

The following diagram depicts the key steps in the reaction mechanism.

Critical Reaction Conditions

The properties of the final HPC product, such as its degree of substitution (DS), molar substitution (MS), viscosity, and solubility, are highly dependent on the reaction conditions. The DS refers to the average number of hydroxyl groups substituted per anhydroglucose unit (with a theoretical maximum of 3), while the MS indicates the average number of propylene oxide molecules that have reacted with each anhydroglucose unit.[2]

The table below summarizes key reaction parameters and their typical ranges as reported in various literature and patent sources.

| Parameter | Typical Range | Impact on Synthesis and Product Properties |

| Temperature | -6 to 85 °C[2][7] | Higher temperatures generally increase the reaction rate but can also promote side reactions and polymer degradation. A common range for industrial processes is 55-85 °C.[7] |

| Pressure | Atmospheric to elevated | The reaction is often carried out under pressure to maintain propylene oxide in the liquid phase and increase its concentration in the reaction medium. |

| Reaction Time | 10 minutes to 80 hours[2] | Longer reaction times generally lead to higher degrees of substitution and molar substitution. Typical industrial reaction times are in the range of 5-10 hours.[7] |

| NaOH Concentration | 5 to 50 wt%[2][5] | The concentration of the alkali catalyst is critical for the activation of cellulose. Higher concentrations can lead to a higher degree of substitution. |

| Molar Ratio (Propylene Oxide : Cellulose) | 0.5 to 30[2] | A higher molar ratio of propylene oxide to cellulose generally results in a higher molar substitution (MS) and degree of substitution (DS). |

| Solvent/Diluent | Aqueous systems, organic solvents (e.g., hexane, t-butanol)[2][5] | The choice of solvent affects the homogeneity of the reaction and the swelling of the cellulose, which in turn influences the accessibility of the hydroxyl groups. |

Detailed Experimental Protocols

While industrial-scale production is a highly optimized process, laboratory-scale synthesis provides a fundamental understanding of the reaction. Below are representative experimental protocols derived from the literature.

Example 1: Homogeneous Synthesis in NaOH/Urea (B33335) Aqueous Solution[2]

This method utilizes a non-toxic and inexpensive solvent system for a more uniform reaction.

-

Cellulose Dissolution: Dissolve cellulose in a pre-cooled aqueous solution of 5-12 wt% NaOH and 1-20 wt% urea to a final cellulose concentration of 0.5-10 wt%.

-

Etherification: To the homogeneous cellulose solution, add propylene oxide (0.5 to 30 times the molar amount of cellulose).

-

Reaction: Stir the mixture at a temperature between -6°C and 60°C for a duration of 10 minutes to 80 hours.

-

Neutralization: Add acetic acid to the reaction mixture until it reaches a neutral pH to terminate the reaction.

-

Purification: Precipitate the HPC by adding acetone. The precipitate is then redissolved in water and re-precipitated with acetone. This process is repeated to ensure high purity.

-

Drying: The purified HPC is dried under vacuum or by freeze-drying to obtain a white powder.

Example 2: Slurry Process with Organic Diluent[5]

This method is more representative of some industrial processes where an organic solvent is used as a diluent.

-

Alkali Cellulose Preparation: Swell cellulose sheets in a 10-50 wt% aqueous NaOH solution. The excess alkali solution is then pressed out to achieve a specific NaOH-to-cellulose and water-to-cellulose ratio.

-

Slurry Formation: The prepared alkali cellulose is mixed with an inert organic diluent, such as a mixture of n-hexane and t-butyl alcohol.

-

First Stage Etherification: The slurry is reacted with a portion of the total propylene oxide at a temperature of around 70-80°C for several hours.

-

Second Stage Etherification: After the initial reaction, additional water and propylene oxide are added to the system, and the reaction is continued for a further period at a similar temperature. This two-stage addition can help control the substitution profile.

-

Work-up: The diluent is flashed off, and the crude product is neutralized with a weak acid like acetic acid.

-

Purification: The neutralized HPC is washed with hot water (above its LCST) to remove impurities and salts.

-

Drying: The purified product is then dried.

Conclusion

The synthesis of hydroxypropyl cellulose is a well-established yet complex process that allows for the tailoring of the polymer's properties through the careful control of reaction conditions. For researchers and drug development professionals, a thorough understanding of the synthesis mechanism and the influence of various parameters is essential for selecting or developing HPC grades with the specific characteristics required for their applications. The choice of synthesis route, be it a homogeneous aqueous system or a slurry process with organic diluents, will ultimately depend on the desired product specifications, environmental considerations, and scalability. Further research into optimizing reaction conditions and exploring novel, greener synthesis pathways will continue to expand the utility of this versatile cellulose derivative.

References

- 1. What is the mechanism of Hydroxypropyl Cellulose? [synapse.patsnap.com]

- 2. CN1205229C - The preparation method of hydroxypropyl cellulose - Google Patents [patents.google.com]

- 3. News - How is hydroxypropylcellulose made? [kimachemical.com]

- 4. Introduction and production process of hydroxypropyl methylcellulose (HPMC) - KIMA CHEMICAL CO.,LTD. [kimacellulose.com]

- 5. US4292426A - Process of producing hydroxypropyl cellulose - Google Patents [patents.google.com]

- 6. US3351583A - Preparation of hydroxypropyl cellulose - Google Patents [patents.google.com]

- 7. cellulosechina.com [cellulosechina.com]

An In-depth Technical Guide to the Molecular Weight Determination of Hydroxypropylcellulose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for determining the molecular weight of hydroxypropylcellulose (HPC), a critical parameter influencing its physicochemical properties and performance in pharmaceutical and other applications. This document details the principles, experimental protocols, and data analysis for the most prevalent techniques: Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS), Viscometry, and Membrane Osmometry.

Introduction to this compound and the Importance of Molecular Weight

This compound (HPC) is a non-ionic, water-soluble cellulose (B213188) ether widely used in the pharmaceutical industry as a binder, thickener, film-former, and as a matrix for controlled-release drug delivery systems. The molecular weight and molecular weight distribution of HPC are fundamental properties that dictate its viscosity, solubility, mechanical strength, and drug release characteristics. Accurate determination of these parameters is therefore essential for formulation development, quality control, and ensuring consistent product performance.

Core Methodologies for Molecular Weight Determination

The primary techniques for measuring the molecular weight of polymers like HPC can be broadly categorized into absolute and relative methods. Absolute methods, such as SEC-MALS and membrane osmometry, determine molecular weight directly from fundamental principles. Relative methods, like viscometry, rely on calibration with standards of known molecular weight.

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC-MALS is a powerful and widely used technique that separates molecules based on their hydrodynamic volume and then uses light scattering to determine the absolute molar mass of the eluting fractions.

Principle: Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), separates polymers in solution based on their size. The sample is passed through a column packed with porous beads. Larger molecules are excluded from the pores and elute first, while smaller molecules penetrate the pores to varying extents and have longer retention times.

Coupling SEC with a Multi-Angle Light Scattering (MALS) detector allows for the determination of the absolute molecular weight at each elution volume, independent of the polymer's conformation and without the need for column calibration with polymer standards. The intensity of the scattered light is directly proportional to the product of the polymer's molar mass and its concentration. A concentration detector, typically a differential refractive index (dRI) detector, is used in conjunction with the MALS detector.

Figure 1. Principle of SEC-MALS for polymer analysis.

Experimental Protocol: A detailed experimental protocol for SEC-MALS analysis of HPC can be found in the "Experimental Protocols" section of this guide.

Viscometry

Viscometry is a classical and cost-effective method for determining the viscosity-average molecular weight (Mv) of polymers. It relies on the relationship between the intrinsic viscosity of a polymer solution and its molecular weight, as described by the Mark-Houwink-Sakurada equation.

Principle: The viscosity of a polymer solution is higher than that of the pure solvent due to the hydrodynamic volume occupied by the polymer chains. The increase in viscosity is dependent on the size and shape of the polymer molecules, which in turn is related to their molecular weight. By measuring the flow times of the pure solvent and dilute polymer solutions of different concentrations using a viscometer (e.g., an Ubbelohde viscometer), the intrinsic viscosity [η] can be determined by extrapolation to zero concentration. The viscosity-average molecular weight (Mv) is then calculated using the Mark-Houwink-Sakurada equation:

[η] = K * Mv^a

where K and 'a' are the Mark-Houwink parameters, which are specific to the polymer-solvent system and temperature.

Figure 2. Workflow for molecular weight determination by viscometry.

Experimental Protocol: A detailed experimental protocol for viscometric analysis of HPC can be found in the "Experimental Protocols" section of this guide.

Membrane Osmometry

Membrane osmometry is an absolute method for determining the number-average molecular weight (Mn) of polymers. It is particularly useful for polymers with molecular weights ranging from approximately 20,000 to 1,000,000 g/mol .

Principle: Membrane osmometry measures the osmotic pressure of a dilute polymer solution. The setup consists of two chambers separated by a semi-permeable membrane that allows the solvent molecules to pass through but retains the larger polymer molecules.[1][2] Due to the difference in chemical potential, solvent molecules move from the pure solvent chamber to the polymer solution chamber, creating a hydrostatic pressure difference known as the osmotic pressure (π).[3] This pressure is measured at several polymer concentrations (c). The number-average molecular weight (Mn) is determined by plotting π/c against c and extrapolating to zero concentration, based on the van't Hoff equation for dilute solutions.[4]

Figure 3. Principle of membrane osmometry.

Experimental Protocol: A detailed experimental protocol for membrane osmometry of HPC can be found in the "Experimental Protocols" section of this guide.

Data Presentation

Molecular Weight and Polydispersity of Commercial HPC Grades

The following table summarizes typical molecular weight data for various commercial grades of this compound. Note that these values can vary between manufacturers and batches.

| Grade | Molecular Weight ( g/mol ) | Polydispersity Index (PDI = Mw/Mn) |

| SSL | 40,000[5] | Typically 2.5 - 4.0 |

| SL | 100,000[5] | Typically 2.5 - 4.0 |

| L | 140,000[6] | Typically 3.0 - 4.5 |

| M | 700,000[6] | Typically 3.5 - 5.0 |

| H | 1,000,000[6] | Typically 4.0 - 6.0 |

Mark-Houwink Parameters for HPC

The Mark-Houwink parameters (K and a) are essential for calculating the viscosity-average molecular weight from intrinsic viscosity data.[7] These parameters are dependent on the polymer, solvent, and temperature.

| Solvent | Temperature (°C) | K (x 10^-4 dL/g) | a |

| Water | 25 | 0.88 | 0.85[8] |

| Dimethylacetamide (DMAc) | 25 | 1.38 | 0.89 |

| Dimethylformamide (DMF) | 25 | 2.86 | 0.74 |

| Ethanol | 25 | 1.15 | 0.82 |

Comparison of Methodologies

| Feature | SEC-MALS | Viscometry | Membrane Osmometry |

| Principle | Size-based separation followed by absolute light scattering detection. | Measurement of solution viscosity and correlation to molecular weight via Mark-Houwink equation.[9] | Measurement of osmotic pressure across a semi-permeable membrane.[10] |

| Molecular Weight Average | Weight-average (Mw), Number-average (Mn), and Z-average (Mz). | Viscosity-average (Mv). | Number-average (Mn). |

| Absolute/Relative | Absolute. | Relative (requires calibration with standards or known Mark-Houwink parameters).[9] | Absolute. |

| Information Provided | Molecular weight distribution, PDI, radius of gyration (Rg). | Intrinsic viscosity, Mv. | Mn. |

| Advantages | Provides detailed information on molecular weight distribution and polymer size. High resolution and accuracy. No calibration standards needed for absolute molecular weight.[11] | Simple, inexpensive, and rapid. Good for routine quality control.[9] | Absolute method for Mn. Not affected by polymer conformation. |

| Limitations | Higher equipment cost and complexity. Potential for polymer shearing or column interactions. Requires accurate concentration determination.[12] | Only provides an average molecular weight. Requires known Mark-Houwink parameters. Sensitive to temperature and solvent quality.[13] | Time-consuming. Limited to a specific molecular weight range. Membrane compatibility and integrity can be an issue.[10] Not suitable for low molecular weight polymers. |

Experimental Protocols

SEC-MALS Analysis of HPC

1. Sample Preparation:

-

Accurately weigh 10-20 mg of HPC into a vial.

-

Add the appropriate volume of mobile phase (e.g., 10 mL of 0.1 M NaNO3 in water) to achieve a concentration of 1-2 mg/mL.[14]

-

Gently agitate the solution overnight at room temperature to ensure complete dissolution. Avoid vigorous shaking to prevent shear degradation.

-

Filter the solution through a 0.2 µm PTFE or PVDF syringe filter to remove any particulate matter before injection.[15]

2. Instrumentation and Conditions:

-

HPLC System: An isocratic pump, autosampler, and degasser.

-

Mobile Phase: 0.1 M Sodium Nitrate (NaNO3) in HPLC-grade water, filtered through a 0.1 µm filter and degassed.[16]

-

Column: A set of aqueous size-exclusion chromatography columns suitable for the expected molecular weight range of the HPC sample (e.g., Agilent PL aquagel-OH series).

-

Flow Rate: Typically 0.5 - 1.0 mL/min.[14]

-

Column Temperature: 30-40 °C to ensure reproducibility and reduce viscosity.

-

Detectors: A MALS detector (e.g., Wyatt DAWN) followed by a dRI detector.

-

Injection Volume: 100 µL.

3. Data Acquisition and Analysis:

-

Equilibrate the system with the mobile phase until stable baselines are achieved for all detectors.

-

Inject the prepared HPC sample.

-

Collect the data using appropriate software (e.g., Wyatt ASTRA).

-

Process the data to determine the molecular weight averages (Mw, Mn), PDI, and radius of gyration (Rg) across the elution profile.

Viscometry of HPC

1. Solution Preparation:

-

Prepare a stock solution of HPC in the desired solvent (e.g., water) at a concentration of approximately 0.5 g/dL. Ensure complete dissolution by gentle stirring for several hours or overnight.

-

Prepare a series of dilutions from the stock solution (e.g., 0.4, 0.3, 0.2, and 0.1 g/dL).

2. Viscosity Measurement (Ubbelohde Viscometer):

-

Clean the Ubbelohde viscometer thoroughly and dry it completely.[17]

-

Equilibrate the viscometer in a constant temperature water bath set to the desired temperature (e.g., 25 ± 0.1 °C).[13]

-

Measure the flow time of the pure solvent (t₀) at least three times to ensure reproducibility.

-

For each polymer concentration, measure the flow time (t) in the same manner.

3. Data Analysis:

-

Calculate the relative viscosity (η_rel = t/t₀) and specific viscosity (η_sp = η_rel - 1) for each concentration.

-

Calculate the reduced viscosity (η_red = η_sp / c) for each concentration.

-

Plot the reduced viscosity against concentration.

-

Extrapolate the linear plot to zero concentration to obtain the intrinsic viscosity [η] as the y-intercept.

-

Calculate the viscosity-average molecular weight (Mv) using the Mark-Houwink-Sakurada equation with the appropriate K and 'a' values for the HPC-solvent system.[17]

Membrane Osmometry of HPC

1. Instrument and Membrane Preparation:

-

Select a semi-permeable membrane compatible with the chosen solvent (e.g., regenerated cellulose for many organic solvents).[10]

-

Condition the membrane in the solvent as per the manufacturer's instructions to ensure proper equilibration.

-

Assemble the osmometer, ensuring no air bubbles are trapped in the system.

2. Solution Preparation:

-

Prepare a series of at least four dilute solutions of HPC in the chosen solvent, with concentrations ranging from approximately 1 to 10 g/L.

-

Ensure the solutions are completely dissolved and free of any particulate matter.

3. Measurement:

-

Fill the solvent and solution chambers of the osmometer.

-

Allow the system to reach thermal and osmotic equilibrium. This may take from 30 minutes to several hours depending on the instrument and sample.[10]

-

Record the osmotic pressure (π) for each concentration.

4. Data Analysis:

-

For each concentration (c), calculate the reduced osmotic pressure (π/c).

-

Plot π/c versus c.

-

Perform a linear regression on the data and extrapolate the line to zero concentration.

-

The number-average molecular weight (Mn) is the reciprocal of the y-intercept.

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| SEC-MALS: Broad or Split Peaks | - Column degradation or contamination.[18]- Incomplete sample dissolution.- Sample overloading. | - Flush or replace the column.- Ensure complete sample dissolution and filtration.- Reduce the injection concentration or volume. |

| SEC-MALS: Noisy Baseline | - Air bubbles in the system.- Contaminated mobile phase.- Detector lamp aging. | - Thoroughly degas the mobile phase.- Use fresh, high-purity mobile phase.- Replace the detector lamp if necessary. |

| Viscometry: Inconsistent Flow Times | - Temperature fluctuations in the water bath.- Incompletely dissolved polymer or presence of aggregates.- Contamination in the viscometer. | - Ensure precise temperature control (±0.1 °C).- Re-prepare the solutions, ensuring complete dissolution and filtration.- Thoroughly clean the viscometer. |

| Membrane Osmometry: Drifting Pressure Reading | - Membrane leakage or blockage.- Incomplete system equilibration. | - Check the membrane for any damage and replace if necessary.- Allow sufficient time for the system to reach equilibrium. |

Conclusion

The determination of molecular weight is a critical aspect of characterizing this compound for research, development, and quality control purposes. SEC-MALS stands out as the most powerful technique, providing detailed information on the molecular weight distribution. Viscometry offers a simple and cost-effective method for routine analysis, while membrane osmometry provides an absolute measure of the number-average molecular weight. The choice of method depends on the specific information required, available resources, and the molecular weight range of the HPC sample. By following the detailed protocols and understanding the principles outlined in this guide, researchers can obtain accurate and reliable molecular weight data for this compound.

References

- 1. Hydroxypropyl Methylcellulose (HPMC) Viscosity Test Experiment - Kemox [kemoxcellulose.com]

- 2. Ubbelohde viscometer - Wikipedia [en.wikipedia.org]

- 3. eng.libretexts.org [eng.libretexts.org]

- 4. Ubbelohde viscometer | Viscosity of Polymers | SPIC Emmen [spic-emmen.com]

- 5. Low-Viscosity this compound (HPC) Grades SL and SSL: Versatile Pharmaceutical Polymers for Dissolution Enhancement, Controlled Release, and Pharmaceutical Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NISSO HPC | Nippon Soda Co., Ltd. [nissoexcipients.com]

- 7. What is the Mark-Houwink equation? With examples | Malvern Panalytical [malvernpanalytical.com]

- 8. cellulosechemtechnol.ro [cellulosechemtechnol.ro]

- 9. Molecular weight determination of polymers by viscometry | DOCX [slideshare.net]

- 10. Membrane osmometer - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. bpasjournals.com [bpasjournals.com]

- 14. agilent.com [agilent.com]

- 15. cmi.hms.harvard.edu [cmi.hms.harvard.edu]

- 16. youtube.com [youtube.com]

- 17. Measuring a Polymer’s Molecular Weight with a Viscometer - Sparx Engineering [sparxeng.com]

- 18. agilent.com [agilent.com]

The Degree of Substitution: A Critical Parameter in Tailoring Hydroxypropyl Cellulose Properties for Pharmaceutical Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The degree of substitution (DS) and molar substitution (MS) are fundamental structural characteristics of hydroxypropyl cellulose (B213188) (HPC) that critically influence its physicochemical properties and performance in pharmaceutical dosage forms. As non-ionic cellulose ethers, the extent of hydroxypropyl group attachment to the cellulose backbone dictates solubility, viscosity, thermal behavior, and ultimately, the drug release kinetics from HPC-based matrices. This technical guide provides a comprehensive overview of how manipulating the degree of substitution can fine-tune HPC's properties for specific drug delivery applications, supported by quantitative data, detailed experimental protocols, and visual representations of key relationships.

The Impact of Substitution on Key Physicochemical Properties

The introduction of hydroxypropyl groups disrupts the extensive hydrogen bonding network present in the original cellulose structure, enabling hydration and dissolution in aqueous media. The extent of this disruption, and consequently the resulting properties, is directly proportional to the degree and molar substitution.

Solubility

The molar substitution is a key determinant of HPC's solubility. Unmodified cellulose is crystalline and insoluble in water. To achieve good water solubility, an MS of approximately 4 is generally required.[1] Increasing the MS enhances the polymer's solubility not only in water but also in various organic solvents.[2]

Table 1: Molar Substitution and Corresponding Solubility of Hydroxypropyl Cellulose

| Molar Substitution (MS) | Description of Aqueous Solubility |

| < 0.2 | Insoluble[3] |

| 0.8 | Soluble in water under specific regioselective substitution[4] |

| ~4.0 | Readily soluble in water at temperatures below the lower critical solution temperature (LCST)[1] |

Viscosity

The viscosity of an HPC solution is influenced by its molecular weight, concentration, temperature, and importantly, its molar substitution. While MS does not directly translate to a specific viscosity, it is related to the potential for chain entanglement and hydrodynamic volume. Different grades of HPC, often characterized by their viscosity in a standard solution, have distinct molecular weights which are a consequence of the manufacturing process where the degree of substitution is controlled.

Table 2: Typical Viscosity Grades of Hydroxypropyl Cellulose (HPC)

| HPC Grade | Viscosity (mPa·s, 2% aqueous solution at 25°C) | Approximate Molecular Weight (Da) |

| SSL | 2.0 - 2.9 | 40,000[2] |

| SL | 3.0 - 5.9 | 100,000[2] |

| L | 6.0 - 10.0 | - |

| J | 150 - 400 | - |

| G | 150 - 400 | - |

| M | 4,000 - 6,500 | - |

| H | 1,500 - 3,000 (1% solution) | - |

Note: This table provides a general overview. Specific viscosity ranges and molecular weights can vary between manufacturers.

Thermal Properties: Cloud Point (Lower Critical Solution Temperature - LCST)

HPC exhibits inverse thermal behavior in aqueous solutions, meaning it is soluble at lower temperatures and becomes insoluble, forming a cloudy suspension, as the temperature is raised. This transition occurs at the lower critical solution temperature (LCST), also known as the cloud point. The cloud point is influenced by the molar substitution; a higher degree of substitution generally leads to a lower cloud point due to the increased hydrophobicity of the polymer.[5] For typical HPC, the LCST is around 45°C.[1]

Table 3: Influence of Molar Substitution on the Cloud Point of Hydroxypropyl Methylcellulose (HPMC) - A Related Cellulose Ether

| Molar Substitution (MS) of Hydroxypropyl Groups | Cloud Point (°C) |

| Lower | Higher |

| Higher | Lower |

Note: Specific quantitative data for HPC is limited in readily available literature, hence data for the closely related HPMC is presented to illustrate the trend. The exact cloud point is also dependent on the degree of methyl substitution in HPMC.

Degree of Substitution and its Role in Drug Delivery

In pharmaceutical formulations, particularly in solid oral dosage forms, HPC is widely used as a binder, film-former, and a matrix-forming polymer for controlled-release applications. The degree of substitution plays a pivotal role in modulating drug release from these systems.

Controlled Drug Release

The rate of drug release from an HPC matrix tablet is governed by a complex interplay of diffusion of the drug through the hydrated gel layer and the erosion of the matrix itself. A higher concentration and higher viscosity grade (and thus higher molecular weight) of HPC generally leads to a slower drug release rate.[3] While direct data linking a range of MS values to drug release profiles is scarce, the principle is that a higher MS can influence the hydration rate and gel layer properties, thereby affecting drug diffusion and matrix erosion.

Table 4: Effect of HPC Concentration on Drug Release from a Matrix Tablet (Illustrative Example)

| HPC Concentration (% w/w) | Time for 50% Drug Release (hours) |

| 10 | 2 |

| 20 | 5 |

| 30 | 9 |

This is a generalized representation. Actual release profiles are highly dependent on the drug's properties, other excipients, and the manufacturing process.

Tablet Disintegration

For low-substituted hydroxypropyl cellulose (L-HPC), which is water-insoluble, the degree of substitution and particle size significantly impact its function as a tablet disintegrant. Interestingly, for L-HPC, a higher hydroxypropyl content has been shown to lead to a longer disintegration time.[3][6][7] This is attributed to changes in water absorption and swelling pressure.

Table 5: Effect of Hydroxypropyl Content on the Disintegration Time of Low-Substituted Hydroxypropyl Cellulose (L-HPC) Tablets

| Hydroxypropyl Content (%) | Disintegration Time (seconds) |

| Low | Shorter |

| High | Longer |

This trend is specific to L-HPC and its function as a disintegrant.

Experimental Protocols

Synthesis of Hydroxypropyl Cellulose with Varying Molar Substitution

This protocol is adapted from a method described for the synthesis of HPC with controlled molar substitution.[4]

Materials:

-

Cellulose powder

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 10 M)

-

tert-Butanol (t-BuOH)

-

Propylene (B89431) oxide (PO)

-

Hydrochloric acid (HCl) for neutralization

-

Dialysis membrane (e.g., 3500 MWCO)

-

Deionized water

Procedure:

-

Suspend a known amount of cellulose powder (e.g., 100 g) in a mixture of NaOH solution, deionized water, and t-BuOH. The ratios of these components will influence the degree of swelling and accessibility of the cellulose hydroxyl groups.

-

Stir the suspension overnight at a controlled temperature (e.g., 30°C) to ensure uniform swelling and formation of alkali cellulose.

-

Slowly add a calculated amount of propylene oxide to the reaction mixture. The molar ratio of propylene oxide to the anhydroglucose (B10753087) units of cellulose will be the primary determinant of the final molar substitution.

-

Allow the reaction to proceed for a set time (e.g., 4-8 hours) at a controlled temperature (e.g., 45-70°C). The reaction time and temperature can be varied to fine-tune the MS.

-

Cool the reaction mixture and neutralize it to a pH of 7-8 using hydrochloric acid.

-

Purify the resulting hydroxypropyl cellulose by dialysis against deionized water for several days to remove unreacted reagents and byproducts.

-

Finally, isolate the purified HPC by freeze-drying to obtain a white, fibrous solid.

-

Characterize the obtained HPC for its molar substitution using a suitable analytical technique such as ¹H NMR spectroscopy.

Determination of Molar Substitution (MS) by ¹H NMR Spectroscopy

This is a common and effective method for determining the MS of HPC.[8]

Materials:

-

Dried Hydroxypropyl Cellulose sample

-

Deuterated water (D₂O) or another suitable deuterated solvent (e.g., DMSO-d₆)

-

NMR spectrometer

Procedure:

-

Accurately weigh a small amount of the dried HPC sample (e.g., 10-20 mg) and dissolve it in a known volume of the deuterated solvent in an NMR tube.

-

Acquire the ¹H NMR spectrum of the solution.

-

Identify the characteristic proton signals for the anhydroglucose unit of the cellulose backbone and the methyl protons of the hydroxypropyl substituent groups. The methyl protons typically appear as a distinct doublet around 1.1 ppm.

-

Integrate the area of the anhydroglucose proton signals and the methyl proton signals.

-

Calculate the molar substitution (MS) using the following formula:

MS = (Integral of methyl protons / 3) / (Integral of anhydroglucose protons / 7)

Note: The denominator '3' corresponds to the three protons of a methyl group, and the denominator '7' corresponds to the seven protons of the anhydroglucose unit.

Viscosity Measurement of HPC Solutions (Adapted from USP <911>)

This protocol outlines the general procedure for determining the viscosity of a cellulose derivative solution using a capillary viscometer.[9]

Apparatus:

-

Capillary viscometer (e.g., Ubbelohde type)

-

Constant temperature water bath (controlled to ±0.1°C)

-

Stopwatch

Procedure:

-

Prepare an aqueous solution of HPC at the concentration specified for the particular grade being tested (e.g., 2% w/w). Ensure the polymer is completely dissolved.

-

Equilibrate the HPC solution to the specified temperature (e.g., 25°C) in the constant temperature water bath.

-

Charge the clean, dry viscometer with the HPC solution.

-

Place the charged viscometer in the constant temperature water bath and allow it to equilibrate for at least 30 minutes.

-

Apply suction or pressure to draw the liquid up through the capillary to a point above the upper timing mark.

-

Release the pressure or suction and accurately measure the time it takes for the meniscus of the liquid to pass from the upper to the lower timing mark.

-

Repeat the measurement at least two more times. The flow times should be within a specified relative standard deviation (e.g., not more than 2.0%).

-

Calculate the kinematic viscosity (ν) in centistokes (cSt) using the viscometer constant (k) and the average flow time (t) in seconds:

ν = k * t

-

If required, the dynamic viscosity (η) in centipoise (cP) can be calculated by multiplying the kinematic viscosity by the density (ρ) of the solution at the same temperature:

η = ν * ρ

In Vitro Drug Release from HPC Matrix Tablets (Adapted from USP <711>)

This protocol describes a general method for assessing the drug release from extended-release tablets.[10]

Apparatus:

-

USP Dissolution Apparatus 2 (Paddle Apparatus)

-

Dissolution vessels

-

Paddles

-

Constant temperature water bath (37 ± 0.5°C)

-

Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Prepare the dissolution medium as specified in the product monograph (e.g., 900 mL of a buffered solution at a specific pH).

-

Place the dissolution medium in each vessel and allow it to equilibrate to 37 ± 0.5°C.

-

Place one HPC matrix tablet in each vessel.

-

Immediately begin stirring with the paddles at a specified rotation speed (e.g., 50 rpm).

-

At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample of the dissolution medium from each vessel.

-

Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

-

Filter the samples and analyze the drug concentration using a validated analytical method.

-

Calculate the cumulative percentage of drug released at each time point and construct a drug release profile.

Visualization of Key Relationships

The following diagrams illustrate the logical flow from the synthesis and structural characteristics of HPC to its functional properties and applications.

References

- 1. Hydroxypropyl cellulose - Wikipedia [en.wikipedia.org]

- 2. Low-Viscosity Hydroxypropylcellulose (HPC) Grades SL and SSL: Versatile Pharmaceutical Polymers for Dissolution Enhancement, Controlled Release, and Pharmaceutical Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. pharmaexcipients.com [pharmaexcipients.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pharmacopeia.cn [pharmacopeia.cn]

- 10. usp.org [usp.org]

A Technical Guide to the Chemical Structure Characterization of Hydroxypropyl Cellulose

For Researchers, Scientists, and Drug Development Professionals

Hydroxypropyl cellulose (B213188) (HPC) is a versatile cellulose ether polymer with wide-ranging applications in the pharmaceutical, food, and cosmetics industries. Its utility as an excipient, thickener, emulsifier, and stabilizer is fundamentally dictated by its chemical structure. A thorough characterization of this structure is therefore paramount for formulation development, quality control, and ensuring consistent performance. This guide provides an in-depth overview of the core analytical techniques employed for the comprehensive characterization of HPC.

Fundamental Structural Parameters

The key structural features that define a specific grade of HPC are the Molar Substitution (MS) and the Degree of Substitution (DS) .

-

Degree of Substitution (DS): This refers to the average number of hydroxyl groups substituted with hydroxypropyl groups per anhydroglucose (B10753087) unit. The maximum possible DS is 3.[1][2]

-

Molar Substitution (MS): Since the introduced hydroxypropyl group itself has a hydroxyl group that can be further etherified, this leads to the formation of side chains. MS represents the total number of moles of hydroxypropyl groups per anhydroglucose unit and can, therefore, exceed 3.[1][2]

The solubility of HPC in water is significantly influenced by its MS value; a higher MS is generally required to achieve good water solubility due to the disruption of the crystalline structure of cellulose.[2]

Analytical Techniques for Structural Elucidation

A multi-faceted analytical approach is essential for a comprehensive understanding of the chemical structure of HPC. The most critical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Size-Exclusion Chromatography (SEC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of HPC, including the determination of MS and DS.[3][4] Both proton (¹H) and carbon-13 (¹³C) NMR are employed.

| Parameter | Technique | Description | Reference |

| Molar Substitution (MS) | ¹H NMR | Based on the hydrolysis of HPC and integration of specific proton peaks. | [5] |

| Degree of Substitution (DS) | ¹³C NMR | Allows for the quantification of substitution at each of the three possible hydroxyl positions on the anhydroglucose unit. | [4][6] |

| Intra-molecular Interactions | 2D ¹H-NMR (NOESY) | Provides insights into the spatial proximity of protons, revealing information about the polymer chain's conformation in solution. | [7] |

This protocol is based on the acid hydrolysis of the HPC polymer followed by NMR analysis of the resulting products.[5]

-

Sample Preparation: Accurately weigh the HPC sample and place it in an NMR tube.

-

Hydrolysis: Add concentrated deuteriochloric acid (DCl) to the NMR tube. The mixture is agitated to disperse the cellulose.

-

Heating: Place the NMR tube in a water bath at approximately 50°C for 1-2 hours to facilitate hydrolysis.

-

Deuterium (B1214612) Oxide Addition: After the hydrolysis is complete, add an appropriate amount of deuterium oxide (D₂O) for field locking.

-

NMR Acquisition: Record the ¹H NMR spectrum.

-

Data Analysis: The MS is calculated by integrating the areas of the relevant NMR peaks corresponding to the hydrolyzed products.

Mass Spectrometry (MS)

Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, is a valuable tool for determining the distribution of hydroxypropyl groups.

| Parameter | Technique | Description | Reference |

| Molar Substitution (MS) | MALDI-TOF MS | Provides information on the average substitution. | [8] |

| Distribution of Hydroxypropyl Groups | MALDI-TOF MS | Determines the number of hydroxypropyl groups per glucose unit. | [8] |

| Monomer Composition | LC-MS | After acid hydrolysis, comprehensive two-dimensional liquid chromatography-mass spectrometry can separate and identify substituted glucose monomers, revealing details about regioselectivity. | [9] |

A general workflow for MALDI-TOF MS analysis of HPC involves:

-

Sample Preparation: Dissolve the HPC sample in a suitable solvent.

-

Matrix Selection: Choose an appropriate matrix that co-crystallizes with the HPC and absorbs the laser energy.

-

Sample-Matrix Deposition: Mix the sample and matrix solutions and deposit them onto the MALDI target plate. Allow the solvent to evaporate, leaving co-crystallized sample and matrix.

-

Mass Analysis: The target plate is introduced into the mass spectrometer. A pulsed laser irradiates the sample, causing desorption and ionization. The time of flight of the ions to the detector is measured, which is proportional to their mass-to-charge ratio.

-

Data Interpretation: The resulting mass spectrum provides information on the distribution of hydroxypropyl groups.

Size-Exclusion Chromatography (SEC)

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary technique for determining the molecular weight distribution (MWD) of HPC.[10]

| Parameter | Technique | Description | Reference |

| Molecular Weight Distribution (MWD) | GPC/SEC | Assesses the distribution of molecular weights in a polymer sample. | [10] |

| Weight-Average Molecular Weight (Mw) | SEC with MALLS | Multi-angle laser light scattering (MALLS) detection provides more reliable molecular weight data, especially for high molecular weight polymers. | [11][12] |

| Number-Average Molecular Weight (Mn) | SEC with MALLS | [11] | |

| Polydispersity Index (PDI) | SEC with MALLS | The ratio of Mw to Mn, indicating the breadth of the molecular weight distribution. | [11] |

-

Mobile Phase Preparation: A common mobile phase is dimethyl sulfoxide (B87167) (DMSO) with a salt like lithium bromide (e.g., 0.5%).[10]

-

Sample Dissolution: Dissolve the HPC sample in the mobile phase.

-

Instrumentation:

-

Pump: Isocratic pump.

-

Injector: Autosampler.

-

Columns: Agilent GRAM columns are suitable for polar organic solvents like DMSO.[10]

-

Detectors: A refractive index (RI) detector is commonly used. For more accurate molecular weight determination, a multi-angle laser light scattering (MALLS) detector is employed.[10][11][13]

-

-

Calibration: For relative molecular weight determination, calibration with standards such as polymethyl methacrylate (B99206) (PMMA) can be performed.[10]

-

Analysis: Inject the dissolved sample into the SEC system. The molecules are separated based on their hydrodynamic volume as they pass through the porous packing material of the columns. Larger molecules elute first.

-

Data Processing: The detector response is used to construct the molecular weight distribution curve.

Rheological Characterization

The rheological properties of HPC solutions are intrinsically linked to its chemical structure, particularly its molecular weight.[14][15]

| Property | Influencing Factor | Description | Reference |

| Apparent Viscosity | Molecular Weight | Higher molecular weight HPC leads to higher viscosity due to increased polymer chain entanglement. | [15][16] |

| Concentration | Viscosity increases with increasing polymer concentration. | [14][15][16] | |

| Solvent Composition | The choice of solvent (e.g., water, ethanol, propylene (B89431) glycol) significantly affects the rheological behavior. | [14][16] | |

| Flow Characteristics | Shear Rate | HPC gels are typically shear-thinning, meaning their viscosity decreases with increasing shear rate. | [16] |

| Viscoelasticity | Solvent Composition | The elastic properties of HPC gels can be modulated by the solvent system. | [16] |

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the key analytical techniques described above.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydroxypropyl cellulose - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A comparison of gas-liquid chromatography, NMR spectroscopy and Raman spectroscopy for determination of the substituent content of general non-ionic cellulose ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. arpnjournals.org [arpnjournals.org]

- 7. engineegroup.us [engineegroup.us]

- 8. Analytical approaches to improved characterization of substitution in hydroxypropyl cellulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fingerprinting of hydroxy propyl methyl cellulose by comprehensive two-dimensional liquid chromatography-mass spectrometry of monomers resulting from acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. Size-exclusion chromatography of ultrahigh molecular weight methylcellulose ethers and hydroxypropyl methylcellulose ethers for reliable molecular weight distribution characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Determination of molecular parameters of hydroxyethyl and hydroxypropyl celluloses by chromatography with dual detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Exploring the Rheological Properties of Hydroxypropyl Methyl Cellulose - HPMC factory | Hydroxypropyl Methyl Cellulose Ether manufacturers [qianhaochem.com]

- 15. What are the rheological properties of Hydroxypropyl Cellulose solutions? - Blog [rdptianrun.com]

- 16. Rheological characterization of hydroxypropylcellulose gels - PubMed [pubmed.ncbi.nlm.nih.gov]

The Science of Smart Polymers: An In-depth Technical Guide to the Lower Critical Solution Temperature (LCST) of Hydroxypropyl Cellulose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Lower Critical Solution Temperature (LCST) of hydroxypropyl cellulose (B213188) (HPC), a key property driving its application in advanced drug delivery systems and other stimuli-responsive materials. This document delves into the core principles governing the LCST of HPC, the factors influencing this phenomenon, and the experimental methodologies for its characterization.

Introduction to the Lower Critical Solution Temperature (LCST) of Hydroxypropyl Cellulose

Hydroxypropyl cellulose (HPC) is a non-ionic, water-soluble cellulose derivative with a unique thermoresponsive behavior.[1] Aqueous solutions of HPC exhibit a Lower Critical Solution Temperature (LCST), which is the critical temperature below which the polymer is soluble and above which it undergoes a reversible phase separation, leading to precipitation.[2] This transition from a soluble, hydrated state to an insoluble, dehydrated state is sharp and predictable, making HPC an attractive polymer for various applications, particularly in the pharmaceutical industry for controlled drug release.[3][4]

At temperatures below the LCST, hydrophilic interactions between the hydroxyl groups of HPC and water molecules dominate, leading to the dissolution of the polymer.[5] As the temperature increases, these hydrogen bonds weaken, and hydrophobic interactions between the polymer chains become more pronounced.[5] This shift in the balance of interactions results in the dehydration and aggregation of the polymer chains, causing the solution to become cloudy, a phenomenon also known as the cloud point.[6] The LCST of HPC typically falls within the range of 40°C to 50°C, a physiologically relevant temperature that further enhances its utility in biomedical applications.[2]

Factors Influencing the LCST of Hydroxypropyl Cellulose

The LCST of HPC is not a fixed value but is influenced by a multitude of factors, allowing for the fine-tuning of its properties for specific applications.

Polymer Concentration

The concentration of the HPC solution can affect its LCST. Generally, as the polymer concentration decreases, the LCST tends to increase.[5]

Molecular Weight

The molecular weight of the HPC polymer also plays a role in determining its LCST. Different molecular weight grades of HPC will exhibit different precipitation temperatures.[2]

Molar Substitution (MS)

The degree of hydroxypropyl substitution on the cellulose backbone is a critical factor. A higher molar substitution generally leads to a lower LCST, as it increases the hydrophobic character of the polymer.[5][7]

Additives

The presence of additives such as salts, organic solvents, and surfactants can significantly alter the LCST of HPC solutions.

-

Salts: The addition of salts, such as sodium chloride (NaCl), typically lowers the LCST of HPC.[8][9] This is attributed to the "salting-out" effect, where salt ions compete with the polymer for water molecules, promoting polymer dehydration and aggregation at lower temperatures.[5]

-

Organic Solvents: The effect of organic solvents is more complex and depends on the nature of the solvent. Some organic solvents can increase the LCST by improving the solvation of the polymer, while others may decrease it.[5]

-

Surfactants: The interaction of surfactants with HPC can either increase or decrease the LCST depending on the nature of the surfactant and its concentration. Ionic surfactants can initially lower the cloud point, but at higher concentrations, they can form micelles that interact with the polymer, leading to an increase in the LCST.[6][10]

Quantitative Data on the LCST of Hydroxypropyl Cellulose

The following tables summarize quantitative data from various studies on the factors affecting the LCST of HPC.

Table 1: Effect of NaCl Concentration on the LCST of 1 MDa HPC [8][9]

| NaCl Concentration (M) | LCST (°C) |

| 0 | 43 |

| 0.7 | 31 |

Table 2: Effect of Molar Substitution (MS) and Polymer Concentration on the LCST of Modified Hydroxyethyl (B10761427) Cellulose (HAPEC) [5]

| Polymer | Molar Substitution (MS) | Concentration (g/L) | LCST (°C) |

| HBPEC-2 | 1.23 | 4 | 34.3 |

| 10 | 31.5 | ||

| HIPEC-1 | 1.21 | 4 | 58.9 |

| 10 | 55.6 | ||

| HBPEC: 2-hydroxy-3-butoxypropyl hydroxyethyl cellulose; HIPEC: 2-hydroxy-3-isopropoxypropyl hydroxyethyl cellulose |

Table 3: Precipitation Temperatures of Various HPC Grades (2 wt. % solution) [2]

| HPC Grade | Precipitation Temperature (°C) |

| HPC-AW | 42.6 ± 0.4 |

| HPC-H | 44.3 ± 0.3 |

| HPC-M | 45.4 ± 0.7 |

| HPC-MX | 48.3 ± 0.8 |

| HPC-L | 49.6 ± 0.7 |

| HPC-SSL | 51.0 ± 0.8 |

Experimental Protocols for LCST Determination

Several experimental techniques can be employed to determine the LCST of HPC solutions.

Turbidimetry (Cloud Point Measurement)

This is a common and straightforward method to determine the cloud point, which is often used as an approximation of the LCST.

Protocol:

-

Solution Preparation: Prepare aqueous solutions of HPC at the desired concentration. The polymer should be dispersed in cold deionized water and stirred until fully dissolved. Overnight hydration in a refrigerator is recommended to ensure complete dissolution.[11]

-

Instrumentation: Use a spectrophotometer equipped with a temperature-controlled cuvette holder.

-

Measurement: Place the HPC solution in a quartz cuvette. Increase the temperature at a controlled rate (e.g., 1.0°C/min).[11]

-

Data Acquisition: Monitor the percentage of transmittance or absorbance of the solution at a specific wavelength (e.g., 800 nm).[11]

-

LCST Determination: The cloud point is identified as the temperature at which a sharp decrease in transmittance or a sharp increase in absorbance is observed.

Viscometry

The phase transition at the LCST is accompanied by a significant change in the viscosity of the HPC solution.

Protocol:

-

Solution Preparation: Prepare the HPC solution as described above.

-

Instrumentation: Use a viscometer or rheometer with a temperature control unit. A vibro-viscometer is suitable for continuous measurements.[6]

-

Measurement: Heat the HPC solution slowly, approximately 5-10°C above its expected cloud point, and then allow it to cool while continuously measuring the viscosity as a function of temperature.[6]

-

LCST Determination: The LCST is identified as the temperature at which a sharp break or decrease in the viscosity-temperature curve occurs. The first derivative of this curve can be used to precisely determine this point.[6]

Differential Scanning Calorimetry (DSC)

DSC can be used to detect the endothermic transition associated with the phase separation of HPC from the solution.

Protocol:

-

Sample Preparation: Hermetically seal a small amount (e.g., 5-7 mg) of the HPC solution in an aluminum pan.[12]

-

Instrumentation: Use a differential scanning calorimeter.

-

Measurement: Subject the sample to a heat-cool-heat cycle at a defined heating rate (e.g., 10°C/min).[12]

-

LCST Determination: The LCST is determined from the onset temperature of the endothermic peak in the DSC thermogram.

Mechanism and Visualization

The LCST behavior of HPC is governed by the interplay of hydrogen bonding and hydrophobic interactions.

Caption: Mechanism of the LCST behavior in aqueous HPC solutions.

The experimental workflow for determining the LCST of HPC can be visualized as follows:

References

- 1. Variability in the substitution pattern of hydroxypropyl cellulose affects its physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. Celotech | Different Aspects in Drug Delivery [celotech.com]

- 5. Tuning of lower critical solution temperature of thermoresponsive 2-hydroxy-3-alkoxypropyl hydroxyethyl cellulose by alkyl side chains and additives :: BioResources [bioresources.cnr.ncsu.edu]

- 6. tandfonline.com [tandfonline.com]

- 7. Thermoresponsive 2-hydroxy-3-isopropoxypropyl hydroxyethyl cellulose with tunable LCST for drug delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Hydroxypropyl cellulose as a green polymer for thermo-responsive aqueous foams - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 9. Hydroxypropyl cellulose as a green polymer for thermo-responsive aqueous foams - Soft Matter (RSC Publishing) DOI:10.1039/C9SM00093C [pubs.rsc.org]

- 10. Viscosity-Temperature Behavior of Hydroxypropyl Cellulose Solution in Presence of an Electrolyte or a Surfactant: A Convenient Method to Determine the Cloud Point of Polymer Solutions | Semantic Scholar [semanticscholar.org]

- 11. DSpace [cora.ucc.ie]

- 12. Low-Viscosity Hydroxypropylcellulose (HPC) Grades SL and SSL: Versatile Pharmaceutical Polymers for Dissolution Enhancement, Controlled Release, and Pharmaceutical Processing - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solution Landscape: A Technical Guide to the Solubility of Hydroxypropyl Cellulose in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of hydroxypropyl cellulose (B213188) (HPC) in organic solvents. HPC, a versatile cellulose ether, finds extensive application in the pharmaceutical, cosmetic, and food industries, where its solubility characteristics are paramount to formulation development and product performance. This document offers a detailed exploration of the factors governing HPC's solubility, presents available qualitative and quantitative data, and provides detailed experimental protocols for determining solubility in the laboratory.

Core Principles of Hydroxypropyl Cellulose Solubility

Hydroxypropyl cellulose is a non-ionic, water-soluble and organic-soluble polymer. Its solubility is a complex interplay of several factors, primarily the physicochemical properties of the HPC itself and the solvent, as well as external conditions.

Key Factors Influencing Solubility:

-

Molecular Weight: Generally, lower molecular weight grades of HPC exhibit greater solubility in organic solvents[1]. Higher molecular weight polymers have longer chains, leading to increased intermolecular forces that require more energy to overcome for dissolution.

-

Degree of Substitution (DS) and Molar Substitution (MS): The degree of substitution refers to the average number of hydroxyl groups on the anhydroglucose (B10753087) unit that have been substituted with hydroxypropyl groups. The molar substitution is the average number of hydroxypropyl groups per anhydroglucose unit. A higher MS generally leads to increased solubility in organic solvents by disrupting the crystalline structure of the cellulose backbone and reducing hydrogen bonding between polymer chains[2]. For good water solubility, an MS of approximately 4 is often required.

-

Solvent Polarity: HPC is most soluble in polar organic solvents that can engage in hydrogen bonding[1][3]. Solvents like short-chain alcohols and ketones are generally effective.

-

Temperature: Unlike its solubility in water, which decreases with increasing temperature (exhibiting a lower critical solution temperature or LCST), the solubility of HPC in many organic solvents increases with temperature[1].

The following diagram illustrates the key relationships influencing the solubility of hydroxypropyl cellulose.

Solubility Data of Hydroxypropyl Cellulose in Organic Solvents

| Solvent Class | Solvent | Solubility | Notes |

| Alcohols | Methanol | Soluble[3] | Generally a good solvent for most HPC grades. |

| Ethanol | Soluble[3][4] | A commonly used solvent for HPC. | |

| Isopropyl Alcohol | Soluble | Good solubility, particularly for lower molecular weight grades. | |

| n-Butanol | Soluble[4] | ||

| Ketones | Acetone | Soluble[5] | Solubility can be dependent on the HPC grade. |

| Chlorinated Solvents | Dichloromethane | Soluble[1] | Often used in combination with other solvents like methanol. |

| Chloroform | Soluble[6] | ||

| Other Polar Solvents | Propylene Glycol | Soluble[7] | |

| Dioxane | Soluble | ||

| Non-Polar Solvents | Toluene | Insoluble[4] | |

| Xylene | Insoluble | ||

| Hexane | Insoluble[8] |

Note: The term "Soluble" in this table indicates that clear solutions can be formed. The actual concentration achievable will vary significantly with the specific grade of HPC and the temperature. For precise quantitative data, experimental determination is recommended using the protocols outlined in the following section.

Experimental Protocols for Determining Solubility

This section provides detailed methodologies for determining the solubility of hydroxypropyl cellulose in organic solvents. The choice of method may depend on the desired accuracy, available equipment, and the specific research question.

The general workflow for determining polymer solubility is outlined below.

Method 1: Visual Inspection (Based on ASTM D3132)

This method provides a qualitative or semi-quantitative determination of solubility by visually assessing the clarity of a polymer-solvent mixture.

3.1.1. Materials and Equipment

-

Hydroxypropyl cellulose (specific grade to be tested)

-

Organic solvent of interest

-

Glass vials or test tubes with closures

-

Analytical balance

-

Magnetic stirrer and stir bars or a vortex mixer

-

Constant temperature bath (optional, for temperature-controlled studies)

-

Light source with a dark background for observing clarity

3.1.2. Procedure

-

Preparation of Stock Solutions/Mixtures:

-

Accurately weigh a specific amount of HPC (e.g., 0.1 g) and transfer it to a clean, dry glass vial.

-

Add a measured volume of the organic solvent (e.g., 10 mL) to the vial to achieve a desired concentration (e.g., 1% w/v).

-

Seal the vial to prevent solvent evaporation.

-

-

Dissolution:

-

Place a small stir bar in the vial and place it on a magnetic stirrer.

-

Stir the mixture at a constant rate that ensures good mixing without excessive vortexing, which could introduce air bubbles.

-

Alternatively, use a vortex mixer to intermittently agitate the sample.

-

Allow the mixture to stir for a predetermined period (e.g., 24 hours) to reach equilibrium. For temperature-dependent studies, place the vial in a constant temperature bath during this period.

-

-

Observation:

-

After the equilibration period, remove the vial from the stirrer or bath.

-

Visually inspect the solution against a dark background with a good light source.

-

Assess the clarity of the solution. A fully dissolved polymer will result in a clear, homogeneous solution with no visible particles, cloudiness, or sediment.

-

-

Determining Solubility Range:

-

If the HPC dissolves completely at the initial concentration, prepare a new sample with a higher concentration and repeat the process.

-

If the HPC does not dissolve or only partially dissolves, prepare a new sample with a lower concentration.

-

Continue this iterative process to determine the concentration range at which the HPC is soluble. The highest concentration that results in a clear solution is the approximate solubility.

-

Method 2: Viscometry

This method relies on the principle that the viscosity of a polymer solution is related to the size and shape of the polymer coils in the solvent. A good solvent will cause the polymer chains to uncoil and extend, leading to a higher solution viscosity compared to a poor solvent.

3.2.1. Materials and Equipment

-

Hydroxypropyl cellulose

-

Organic solvent

-

Ubbelohde or similar capillary viscometer

-

Constant temperature water bath with precise temperature control (±0.1 °C)

-

Volumetric flasks and pipettes

-

Stopwatch

-

Analytical balance

3.2.2. Procedure

-

Solution Preparation:

-

Prepare a stock solution of a known concentration of HPC in the desired organic solvent (e.g., 1 g/dL). Ensure complete dissolution by stirring for an adequate amount of time.

-

Prepare a series of dilutions from the stock solution (e.g., 0.8, 0.6, 0.4, 0.2 g/dL) using volumetric flasks.

-

-

Viscometer Setup and Calibration:

-

Clean the viscometer thoroughly and dry it.

-

Place the viscometer in the constant temperature bath and allow it to equilibrate.

-

-

Measurement of Flow Times:

-

Measure the flow time of the pure solvent through the capillary. Repeat this measurement at least three times to ensure reproducibility.

-

For each polymer solution concentration, starting with the most dilute, measure the flow time in the viscometer. Rinse the viscometer with the next concentration solution before filling for the measurement. Repeat each measurement at least three times.

-

-

Data Analysis:

-

Calculate the relative viscosity (η_rel) and specific viscosity (η_sp) for each concentration:

-

η_rel = t / t₀ (where t is the flow time of the solution and t₀ is the flow time of the pure solvent)

-

η_sp = η_rel - 1

-

-

Calculate the reduced viscosity (η_red = η_sp / c) and the inherent viscosity (η_inh = ln(η_rel) / c), where c is the concentration in g/dL.

-

Plot both the reduced viscosity and the inherent viscosity against concentration.

-

Extrapolate the two lines to zero concentration. The intercept of these lines on the y-axis gives the intrinsic viscosity [η].

-

-

Interpretation:

-

A higher intrinsic viscosity value indicates a better solvent for the polymer, suggesting greater solubility. By comparing the intrinsic viscosities of HPC in different organic solvents, their relative solvent quality can be ranked. While this method does not directly give a solubility limit in g/100mL, it is a powerful tool for assessing solvent quality.

-

Method 3: Dynamic Light Scattering (DLS)

Dynamic Light Scattering measures the hydrodynamic radius (Rh) of particles or polymer molecules in solution. In a good solvent, polymer chains are more expanded, resulting in a larger hydrodynamic radius compared to a poor solvent where the chains are more collapsed.

3.3.1. Materials and Equipment

-

Hydroxypropyl cellulose

-

Organic solvent (spectroscopic grade, filtered through a 0.2 µm filter)

-

Dynamic Light Scattering (DLS) instrument

-

Scintillation vials or cuvettes for the DLS instrument

-

Micropipettes

-

Filters (e.g., 0.45 µm, compatible with the solvent)

3.3.2. Procedure

-

Sample Preparation:

-

Prepare a dilute solution of HPC in the filtered organic solvent (e.g., 0.1% w/v). It is crucial to work in a dust-free environment to avoid contamination of the sample.

-

Allow the solution to dissolve completely with gentle agitation.

-

Filter the final solution directly into a clean DLS cuvette using a filter that will not shed fibers.

-

-

DLS Measurement:

-

Place the cuvette in the DLS instrument.

-

Allow the sample to equilibrate to the desired temperature within the instrument.

-

Set the instrument parameters, including the solvent refractive index and viscosity at the measurement temperature.

-

Perform the DLS measurement to obtain the correlation function.

-

-

Data Analysis:

-

The instrument's software will analyze the correlation function to determine the size distribution and the average hydrodynamic radius (Rh) of the HPC molecules.

-

-

Interpretation:

-

A larger hydrodynamic radius in a particular solvent suggests that it is a better solvent for HPC, indicating higher solubility.

-

By comparing the Rh of HPC in different organic solvents, their relative solvent quality can be determined.

-

Observing the presence of large aggregates can indicate poor solubility or instability of the solution.

-

Conclusion

References

- 1. News - What is the solvent for hydroxypropyl cellulose? [ihpmc.com]

- 2. Hydroxypropyl cellulose - Wikipedia [en.wikipedia.org]

- 3. Hydroxypropyl cellulose | 9004-64-2 [chemicalbook.com]

- 4. conservationresources.com [conservationresources.com]

- 5. cameo.mfa.org [cameo.mfa.org]

- 6. Hydroxypropyl Cellulose Manufacturer | HPC Chemicals - Kemox [kemoxcellulose.com]

- 7. tenessy.com [tenessy.com]

- 8. Hydroxypropyl Methyl Cellulose: An Overview of Its Solubility Properties - HPMC manufacturer [hpmcmanufacturer.com]

A Technical Guide to the Mechanism of Action of Hydroxypropyl Cellulose in Drug Delivery

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxypropyl cellulose (B213188) (HPC) is a semi-synthetic, non-ionic ether of cellulose, widely utilized as a multifunctional excipient in the pharmaceutical industry.[1][2] Derived from cellulose through the introduction of hydroxypropyl groups, HPC possesses a unique combination of properties including solubility in both water and polar organic solvents, thermoplasticity, and high surface activity.[3][4] These characteristics make it an invaluable tool in the formulation of various dosage forms, from controlled-release tablets and mucoadhesive systems to amorphous solid dispersions.[1][5][6]

This technical guide provides an in-depth exploration of the core mechanisms by which HPC functions in drug delivery systems. It details the physicochemical processes of matrix formation, swelling, drug diffusion, and polymer erosion that govern its performance. Furthermore, it examines its role in mucoadhesion and the stabilization of amorphous drugs, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Mechanisms of Action in Controlled Drug Release

The primary role of HPC in oral solid dosage forms is as a hydrophilic matrix-forming agent for controlled or modified release.[2][7] The mechanism is a complex interplay of hydration, swelling, and the subsequent release of the active pharmaceutical ingredient (API) through diffusion and/or erosion of the polymer matrix.[8]

Hydration and Gel Layer Formation

Upon contact with an aqueous medium, such as gastrointestinal fluid, the HPC polymer on the surface of the tablet rapidly hydrates and swells, forming a viscous, gelatinous layer.[1][2][5] This process involves a glassy-to-rubbery transition of the polymer.[9] The resulting hydrogel acts as a physical barrier that separates the dry tablet core from the surrounding fluid, immediately slowing the ingress of water and controlling the egress of the drug.[5][10] The integrity and properties of this gel layer are critical for the drug release profile.[8]

Drug Release: Diffusion and Erosion

Once the gel layer is established, drug release is governed by two primary mechanisms that can occur simultaneously:

-

Diffusion: The dissolved API diffuses through the water-filled channels of the swollen hydrogel matrix.[5] The rate of diffusion is dependent on the tortuosity and thickness of the gel layer, as well as the solubility and diffusivity of the drug. For higher molecular weight grades of HPC, diffusion through the swelling gel layer is the predominant release mechanism.[3]

-

Erosion: The hydrated polymer chains at the gel's surface gradually disentangle and dissolve into the surrounding medium. This process, known as matrix erosion, leads to the release of the embedded drug.[8] Lower molecular weight grades of HPC undergo more significant erosion.[3] For poorly water-soluble drugs, release is often primarily driven by matrix erosion.[9]

The balance between these two mechanisms is dictated by the properties of the HPC grade used, particularly its molecular weight and viscosity.[3]

Caption: HPC matrix hydration, swelling, and subsequent drug release via diffusion and erosion.

Additional Mechanisms and Applications

Beyond its primary role in controlled-release matrices, HPC exhibits several other mechanisms that are leveraged in drug delivery.

Mucoadhesion

HPC demonstrates significant mucoadhesive properties, which are crucial for formulations designed to prolong contact time at specific sites of absorption, such as buccal, nasal, or gastrointestinal mucosa.[5][11] This adhesion is primarily attributed to the formation of hydrogen bonds between the hydroxyl groups on the HPC polymer chains and the sialic acid and fucose moieties of mucin, the primary glycoprotein (B1211001) in mucus.[5] The process involves polymer chain entanglement with the mucus layer, enhancing retention and potentially improving drug absorption.[12] The viscosity of the HPC grade is positively correlated with the mucoadhesive force.[13]

Caption: Mechanism of HPC mucoadhesion through interaction with the mucin layer.

Stabilization of Amorphous Solid Dispersions (ASDs)

For poorly water-soluble drugs (BCS Class II/IV), formulating them as an amorphous solid dispersion (ASD) can significantly enhance their solubility and bioavailability.[6] HPC is an effective polymer carrier for creating ASDs, often produced via hot-melt extrusion or solvent evaporation.[6][14] Its mechanism of stabilization involves:

-

Molecular Dispersion: The API is molecularly dispersed within the HPC matrix, preventing the long-range molecular order required for crystallization.[15]

-

Hydrogen Bonding: Specific hydrogen bonding interactions can form between the drug molecules and the hydroxyl groups of the HPC polymer, further inhibiting molecular mobility and crystallization.[6]

-